molecular formula C10H12N4S2 B5504422 4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine

4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine

Cat. No. B5504422
M. Wt: 252.4 g/mol
InChI Key: HYCUPSKSAVNNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiazole ring, and an amine group . The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring (a six-membered ring containing two nitrogen atoms), a thiazole ring (a five-membered ring containing one nitrogen atom and one sulfur atom), and an amine group (a nitrogen atom with a lone pair of electrons) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amine group in this compound) can influence its solubility in water and other polar solvents .

Scientific Research Applications

Antifungal Applications

Research into derivatives of pyrimidinyl and thiazol-2-amine compounds has shown promising antifungal activities. For instance, a study highlighted the antifungal effect of some derivatives against fungi like Aspergillus terreus and Aspergillus niger, concluding that these compounds could be developed into useful antifungal agents (N. N. Jafar et al., 2017).

Antibacterial and Insecticidal Applications

Another study focused on synthesizing pyrimidine-linked pyrazole heterocyclics through microwave irradiation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and their antibacterial potential against selected microorganisms, showcasing the diverse biological applications of pyrimidine derivatives (P. P. Deohate and Kalpana A. Palaspagar, 2020).

Anticancer Applications

Furthermore, derivatives of pyrimidine have been investigated for their anticancer activities. A particular focus has been on exploring the antiangiogenic effects of synthetic compounds derived from pyrimidine. Docking studies revealed significant binding affinity with VEGFR-2 kinase, indicating potential as powerful antiangiogenic agents (Nadhir N. A. Jafar and A. Hussein, 2021). Another example includes compounds synthesized for antiproliferative evaluation against human breast cancer cell lines, where certain derivatives showed promising results in inducing apoptotic cell death (Hoda Atapour-Mashhad et al., 2017).

Structural and Non-covalent Interaction Studies

Research has also delved into the structural characterization and analysis of non-covalent interactions within pyrimidinyl derivatives, providing insights into their chemical behaviors and potential applications in further medicinal chemistry studies (Yu Zhang et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the potential mechanisms of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s hard to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S2/c1-6-3-7(2)13-10(12-6)16-5-8-4-15-9(11)14-8/h3-4H,5H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCUPSKSAVNNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CSC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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